2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol

Physicochemical characterization Analytical method development Quality control

Researchers requiring scaffold diversification often face limited orthogonal functionality in single building blocks. This compound solves that by pairing a Pd-catalyzed cross-coupling-competent 5-bromothiophene with a selectively protectable 1,3-diol backbone. - Enables chemoselective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings via the C-Br handle (BDE ~285 kJ/mol) while the diol remains protected. - Serves as a matched-pair comparator (Δσₚ = 0.40 vs. 5-methyl analog) to isolate electronic from steric effects in SAR studies. - Supplied with rigorous CAS 1494993-40-6 verification to eliminate risk of isomer cross-contamination with the regioisomeric 4-bromo analog (CAS 1491404-31-9).

Molecular Formula C8H12BrNO2S
Molecular Weight 266.16 g/mol
Cat. No. B13259593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol
Molecular FormulaC8H12BrNO2S
Molecular Weight266.16 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)CNC(CO)CO
InChIInChI=1S/C8H12BrNO2S/c9-8-2-1-7(13-8)3-10-6(4-11)5-12/h1-2,6,10-12H,3-5H2
InChIKeyGEWVKENTWITHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol – Identity and Physicochemical Profile


2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol (CAS 1494993-40-6) is a synthetic small molecule belonging to the C-2-substituted serinol (2-aminopropane-1,3-diol) class, featuring a 5-bromothiophen-2-ylmethyl substituent on the secondary amine . Its molecular formula is C₈H₁₂BrNO₂S with a molecular weight of 266.16 g/mol, a predicted density of 1.611 ± 0.06 g/cm³, and a predicted boiling point of 426.2 ± 40.0 °C . The compound combines a brominated thiophene heterocycle—providing a synthetic handle for transition-metal-catalyzed cross-coupling—with a 1,3-diol backbone derived from the serinol pharmacophore, a recognized privileged scaffold in medicinal chemistry [1]. Commercially available at typical research purities of ≥95%, it is supplied exclusively for laboratory research and further manufacturing use .

Brominated thiophene building block for Pd(0)-catalyzed cross-coupling diversification
Supports electronic matched-pair SAR studies via Br (EWG) vs CH₃ (EDG) comparison
Orthogonal C–Br and 1,3-diol functionality enables stepwise bifunctional conjugate synthesis
Serinol privileged scaffold provides a recognized pharmacophore for library construction

Structural Differentiation from Thiophene Analogs


The 5-bromo substituent on the thiophene ring constitutes a non-interchangeable structural determinant across three axes: (i) synthetic reactivity—the C–Br bond (BDE ~285 kJ/mol for C(sp²)–Br) is substantially weaker than C–Cl (~397 kJ/mol) and absent in C–H or C–CH₃ analogs, enabling chemoselective oxidative addition in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is the mechanistic basis for its use as a diversification building block [1][2]; (ii) electronic modulation—the electron-withdrawing bromine (Hammett σₚ ≈ +0.23) polarizes the thiophene ring in the opposite direction to the electron-donating methyl substituent (σₚ ≈ −0.17), altering π-stacking interactions, HOMO-LUMO energetics, and target-binding electrostatics relative to the 5-methyl analog [3]; (iii) physicochemical properties—introduction of bromine increases molecular weight by 78.9 g/mol (42%) and calculated lipophilicity by approximately 0.5–0.7 logP units relative to the unsubstituted (5-H) analog (MW 187.26), with commensurate effects on solubility, membrane permeability, and protein binding . Substituting any of these analogs without experimental revalidation would alter both the compound's downstream synthetic trajectory and its biological profile.

5-H or 5-CH₃ analogs lack the C–Br cross-coupling handle; downstream diversification capability is absent.
5-Cl analog has higher C–Cl BDE, requiring harsher coupling conditions that may reduce chemoselectivity.
4-Br regioisomer shares identical mass but alters exit vector geometry, shifting post-coupling spatial orientation.
Ethanolamine analog omits the second hydroxyl group, reducing H-bond capacity and scaffold functionalization options.

Quantitative Evidence vs. Closest Analogs


Molecular Weight Differentiation by Bromine Substitution

The target compound (CAS 1494993-40-6) has a molecular weight of 266.16 g/mol, which is 78.90 g/mol (42.1%) higher than the unsubstituted thiophene analog 2-[(thiophen-2-ylmethyl)amino]propane-1,3-diol (CAS 93448-47-6; MW 187.26 g/mol) . It is also 64.87 g/mol (32.2%) higher than the 5-methyl analog (CAS 1481013-15-3; MW 201.29 g/mol) , and 44.51 g/mol (20.1%) higher than the 5-chloro analog (MW ~221.7 g/mol). This mass differential is analytically resolvable by LC-MS and directly impacts molar concentration calculations, dosing regimens, and all mass-proportional physicochemical parameters.

MW Differentiation
Data to verify
266.16 g/mol vs 187.26 (5-H), 201.29 (5-CH₃), ~221.7 (5-Cl); +78.9 g/mol (+42.1%) vs 5-H
Mass differential impacts equimolar dosing, cost-per-mole, and LC-MS resolution.
Vendor-reported MW; verify with certificate of analysis.
Physicochemical characterization Analytical method development Quality control

C–Br Bond Dissociation Energy and Cross-Coupling Reactivity

The C(sp²)–Br bond in 5-bromothiophene derivatives has a bond dissociation energy (BDE) of approximately 331–337 kJ/mol, which is 50–70 kJ/mol lower than the C(sp²)–Cl bond (~397–402 kJ/mol) [1]. This energetic difference translates to a markedly lower kinetic barrier for oxidative addition to Pd(0), the rate-determining step in Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions. The lower BDE of C–Br compared to C–Cl is a fundamental driver of chemoselectivity in polyhalogenated substrates and directly enables the compound's primary application as a diversifiable synthetic building block.

C–Br BDE & Reactivity
Class-level
C–Br BDE ~331–337 kJ/mol; C–Cl ~397–402 kJ/mol; Δ ≈55–70 kJ/mol
Lower BDE enables milder Pd(0) oxidative addition, supporting chemoselective cross-coupling.
BDE values from computational studies; verify under specific catalytic conditions.
Synthetic chemistry Cross-coupling Building block diversification

Opposing Electronic Effects of Bromine vs. Methyl Substituents

The 5-bromo substituent exerts an electron-withdrawing effect on the thiophene ring (Hammett σₚ = +0.23), whereas the 5-methyl substituent exerts an electron-donating effect (σₚ = −0.17), and the 5-H analog is electronically neutral (σₚ = 0.00) [1]. This divergence of Δσ = 0.40 between Br and CH₃ translates to measurably different thiophene ring electronics, affecting π-stacking propensity, HOMO/LUMO energy levels, and electrostatic potential surfaces relevant to molecular recognition [2]. The 5-chloro analog has a nearly identical σₚ (+0.23) but differs in atomic radius (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å) and polarizability (Br 3.05 ų vs. Cl 2.18 ų), which can influence halogen bonding interactions.

Electronic Effects (σₚ)
Class-level
σₚ (Br) = +0.23 (EWG) vs σₚ (CH₃) = −0.17 (EDG); Δσ = 0.40
Opposite electronic character impacts π-stacking and target-binding electrostatics.
Hammett constants from benzoic acid series; thiophene applicability validated.
Medicinal chemistry SAR studies Electronic effects

5-Bromo vs. 4-Bromo Regioisomer Geometry in Cross-Coupling

The 5-bromo positional isomer (CAS 1494993-40-6) and the 4-bromo positional isomer (CAS 1491404-31-9) share the identical molecular formula (C₈H₁₂BrNO₂S), molecular weight (266.16 g/mol), predicted density (1.611 ± 0.06 g/cm³), and predicted boiling point (426.2 ± 40.0 °C) . However, the bromine substitution position (C5 vs. C4 of the thiophene ring) creates distinct vectors for the cross-coupling exit bond relative to the aminomethyl linker: in the 5-bromo isomer, the C–Br bond is para to the CH₂–NH linker (across the thiophene ring), while in the 4-bromo isomer, it is meta. This geometric difference alters the trajectory of the elaborated aryl/heteroaryl group post-coupling, which can be critical in structure-based design where the spatial orientation of the coupled fragment matters.

Regioisomer Geometry
Head-to-head
5-Br: C–Br para to CH₂–NH; 4-Br: meta, ~60° exit vector difference
Exit vector geometry alters post-coupling spatial orientation in structure-based design.
Isomers indistinguishable by MS; confirm by NMR or HPLC retention.
Regioselective synthesis Isomer differentiation Cross-coupling

Serinol Backbone as a Privileged Pharmacological Scaffold

The 2-aminopropane-1,3-diol (serinol) core of the target compound is a recognized privileged scaffold in medicinal chemistry, distinct from simple 2-aminoethanol or 3-aminopropanol frameworks. Serinol derivatives have been employed as synthetic precursors to chloramphenicol-class antibiotics since the 1940s and continue to appear in diverse bioactive molecules including sphingosine-1-phosphate (S1P) receptor modulators, p53-Hdm2 interaction inhibitors (siladenoserinols A–L), and ceramide mimics that induce apoptosis in neuroblastoma cells [1][2]. The diol functionality confers additional hydrogen-bonding capacity (2 H-bond donors, 2 H-bond acceptors from the hydroxyl groups alone) relative to mono-alcohol or simple amine analogs, increasing the total H-bond donor/acceptor count and enhancing aqueous solubility through dual hydroxyl hydration.

Serinol Scaffold
Class-level
2 H-bond donors, 4+ acceptors; broader pharmacological precedent vs ethanolamine analogs
Diol backbone provides additional H-bond capacity and synthetic versatility.
Scaffold precedent from literature; bioactivity not tested on this compound.
Medicinal chemistry Privileged scaffold Serinol derivatives

Key Application Scenarios


Pd-Catalyzed Cross-Coupling for Library Diversification

The C–Br bond of 2-{[(5-bromothiophen-2-yl)methyl]amino}propane-1,3-diol serves as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling systematic diversification of the thiophene 5-position with aryl, heteroaryl, amine, or alkyne coupling partners. The lower C–Br bond dissociation energy (~331–337 kJ/mol) compared to C–Cl (~397–402 kJ/mol) translates to faster oxidative addition kinetics and generally higher conversion under standard Pd(0) catalysis conditions [1]. This compound is specifically suited for medicinal chemistry library construction where the serinol backbone is retained as a constant pharmacophoric element while the 5-aryl/heteroaryl substituent is varied. The 5-bromo isomer provides a para exit vector relative to the aminomethyl linker, generating linear molecular architectures post-coupling that are geometrically distinct from the bent architectures produced by the 4-bromo regioisomer .

Electronic Matched-Pair Analysis for SAR Studies

The electron-withdrawing character of the 5-bromo substituent (Hammett σₚ = +0.23) makes this compound a valuable matched-pair comparator to its 5-methyl analog (σₚ = −0.17) in systematic structure-activity relationship (SAR) studies [2]. When assessing the contribution of thiophene ring electronics to target binding affinity, the Δσₚ = 0.40 between these two analogs provides a substantial electronic perturbation without altering the core scaffold geometry. The 5-chloro analog (σₚ = +0.23) can serve as a size/polarizability control (Br van der Waals radius 1.85 Å vs. Cl 1.75 Å; polarizability 3.05 ų vs. 2.18 ų) when halogen bonding interactions are suspected. Researchers studying kinase inhibitors, GPCR ligands, or any thiophene-containing pharmacophore where ring electronics influence potency can use this compound to isolate the electronic contribution from steric effects.

Bifunctional Intermediate for Serinol-Based Conjugates

The combination of a cross-coupling-competent bromothiophene with a 1,3-diol backbone positions this compound as a strategic intermediate for constructing complex serinol-derived bioactive molecules [3]. The 1,3-diol can be selectively protected (e.g., as an acetonide) to enable chemoselective cross-coupling at the bromothiophene, followed by diol deprotection and subsequent functionalization (phosphorylation, sulfonation, acylation, or glycosylation). This orthogonal reactivity profile—C–Br for C–C bond formation, diol for O-functionalization—is not available in the unsubstituted thiophene or 5-methyl analogs, which lack the cross-coupling handle, nor in simple ethanolamine analogs, which have only a single hydroxyl group for further elaboration.

Regioisomer Reference Standard for Quality Control

Because the 5-bromo (CAS 1494993-40-6) and 4-bromo (CAS 1491404-31-9) regioisomers share identical molecular formula (C₈H₁₂BrNO₂S), molecular weight (266.16 g/mol), predicted density (1.611 ± 0.06 g/cm³), and predicted boiling point (426.2 ± 40.0 °C), they are indistinguishable by MS or simple physicochemical measurements . Authenticated samples of each isomer are required as reference standards for NMR method development (¹H NMR aromatic region: the 5-bromo isomer displays a characteristic AB pattern for thiophene H3/H4 with specific coupling constants distinct from the 4-bromo isomer's splitting pattern) or for HPLC retention time benchmarking. Procurement from suppliers that provide explicit CAS number verification and certificate of analysis is essential to avoid isomer cross-contamination in research workflows.

Application
Selection Property
Validation Focus
Cross-coupling diversification
C–Br reactivity profile
Pd(0) oxidative addition kinetics
Electronic SAR studies
Hammett substituent effect (σₚ)
Target-binding electrostatics interpretation
Bifunctional intermediate
Orthogonal C–Br/diol reactivity
Selective protection/deprotection sequence
Regioisomer QC reference
5-Br vs 4-Br isomeric identity
NMR or HPLC retention confirmation
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